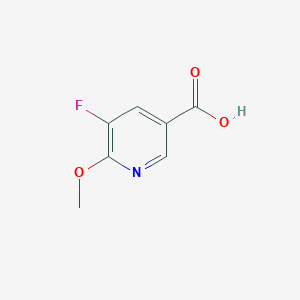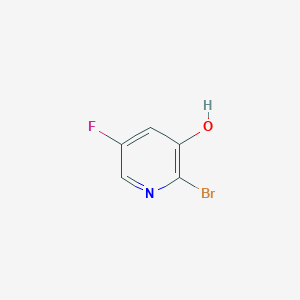
3-(Pyrrolidin-1-yl)cyclobutan-1-amine
Overview
Description
3-(Pyrrolidin-1-yl)cyclobutan-1-amine is a cyclic amine compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a cyclobutane ring substituted with a pyrrolidine moiety, making it a unique structure with interesting chemical properties.
Scientific Research Applications
3-(Pyrrolidin-1-yl)cyclobutan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is investigated for its potential therapeutic uses, particularly in drug discovery and development.
Industry: It is used in the production of various industrial chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina at temperatures between 165–200°C and pressures of 17–21 MPa . This reaction is carried out in a continuous tube reactor, and the product is obtained after multistage purification and separation by extractive and azeotropic distillation.
Industrial Production Methods
Industrial production of pyrrolidine derivatives, including this compound, often follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems ensures efficient production and high yields .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-yl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized cyclobutane derivatives.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler cyclic amine with a five-membered ring.
Pyrrolidinone: A lactam derivative of pyrrolidine with a carbonyl group.
Pyrrolizidine: A bicyclic compound with two fused five-membered rings.
Uniqueness
3-(Pyrrolidin-1-yl)cyclobutan-1-amine is unique due to its combination of a cyclobutane ring and a pyrrolidine moiety. This structure imparts distinct chemical properties and potential biological activities that are not observed in simpler pyrrolidine derivatives .
Properties
IUPAC Name |
3-pyrrolidin-1-ylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-5-8(6-7)10-3-1-2-4-10/h7-8H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCMTTFEMUUERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,4,6,7-Tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylic acid](/img/structure/B1395972.png)


![2-tert-Butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1395976.png)




![6,6-Difluoro-3-azabicyclo[3.2.0]heptane](/img/structure/B1395984.png)
